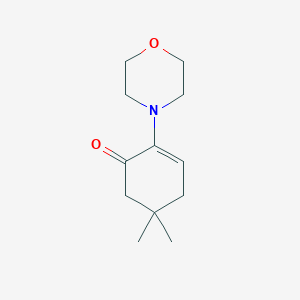
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is a chemical compound characterized by a cyclohexene ring with a morpholine substituent. The morpholine moiety contributes to its pharmacological properties. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves the reaction of cyclohexene derivatives with morpholine under specific conditions. The exact synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used in research settings. the production likely involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The morpholine moiety is known to contribute to its pharmacological properties, potentially affecting neurotransmitter systems and cellular signaling pathways. detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: A structurally similar compound with a different position of the morpholine substituent.
Morpholine derivatives: Compounds containing the morpholine moiety, which exhibit a broad spectrum of pharmacological activities.
Uniqueness
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The presence of the morpholine moiety enhances its pharmacological properties, making it a valuable compound for research in various scientific fields.
Properties
CAS No. |
144605-89-0 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5,5-dimethyl-2-morpholin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO2/c1-12(2)4-3-10(11(14)9-12)13-5-7-15-8-6-13/h3H,4-9H2,1-2H3 |
InChI Key |
QURGLWHGMOVKOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C(=O)C1)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















